4-chloro-N,5-dimethylpyrimidin-2-amine

Medicinal Chemistry Organic Synthesis Building Blocks

Select this compound for its defined 4-chloro, N,5-dimethyl substitution pattern that provides a precise chemical handle for nucleophilic aromatic substitution (SNAr) reactions, a critical capability that generic analogs cannot replicate. This specificity supports reliable construction of kinase inhibitor libraries and oncology lead compounds (validated cytotoxic activity at 3 µM against HCT-116 cells). Ideal for medicinal chemistry, process R&D, and chemical probe synthesis.

Molecular Formula C6H8ClN3
Molecular Weight 157.6
CAS No. 861077-07-8
Cat. No. B2399824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N,5-dimethylpyrimidin-2-amine
CAS861077-07-8
Molecular FormulaC6H8ClN3
Molecular Weight157.6
Structural Identifiers
SMILESCC1=CN=C(N=C1Cl)NC
InChIInChI=1S/C6H8ClN3/c1-4-3-9-6(8-2)10-5(4)7/h3H,1-2H3,(H,8,9,10)
InChIKeyVSXFLKDXWGJFNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N,5-dimethylpyrimidin-2-amine (CAS 861077-07-8): A Definitive Guide for Procurement and Scientific Selection


4-Chloro-N,5-dimethylpyrimidin-2-amine (CAS 861077-07-8) is a small-molecule pyrimidine building block characterized by a chloro substituent at the 4-position and methyl groups at the N and 5-positions of its heteroaromatic ring [1]. This defined substitution pattern is the primary basis for its utility as a versatile intermediate in the synthesis of more complex pharmaceutical and agrochemical entities, enabling specific downstream chemical transformations [2].

Critical Evaluation: Why Generic Alternatives Cannot Substitute for 4-Chloro-N,5-dimethylpyrimidin-2-amine


The selection of 4-chloro-N,5-dimethylpyrimidin-2-amine over other 2-aminopyrimidine analogs is not based on a simple catalog of biological activity but rather on its precise utility as a strategic synthetic building block. Its unique combination of the 4-chloro and N,5-dimethyl substitution pattern provides a defined chemical handle for nucleophilic aromatic substitution (SNAr) reactions [1]. Using a generic alternative, such as a differently substituted pyrimidine (e.g., 2,4-dichloropyrimidine or 4-chloro-5-methylpyrimidin-2-amine without the N-methyl group), would fundamentally alter the subsequent synthetic pathway, potentially leading to different regioselectivity, reactivity, or failure to produce the desired final compound. This specificity is critical in the context of medicinal chemistry campaigns and process development where a defined synthetic route is paramount.

Quantitative Evidence Guide for 4-Chloro-N,5-dimethylpyrimidin-2-amine: Differentiating Data for Selection


Synthetic Utility: The 4-Chloro Substituent as a Reactive Handle for Derivatization

The primary differentiator for 4-chloro-N,5-dimethylpyrimidin-2-amine lies in its chemical reactivity, specifically the enhanced capacity of the 4-chloro substituent to undergo nucleophilic aromatic substitution (SNAr) reactions, a feature not present in non-halogenated analogs like N,5-dimethylpyrimidin-2-amine [1]. This reactivity is a class-level inference for 4-chloropyrimidines, which are widely known as key intermediates for introducing diverse functional groups at the 4-position [2]. While a direct quantitative comparison of reaction rates is unavailable for this exact compound, its role as a synthetic intermediate is unequivocally documented [1]. This differentiates it from its 2-chloro or 5-chloro isomers, which would follow different reactivity profiles.

Medicinal Chemistry Organic Synthesis Building Blocks

Derivative Biological Activity: A Tangible Link to Therapeutic Relevance

Evidence for the downstream value of this building block comes from studies on derivatives synthesized from it. One derivative of 4-chloro-N,5-dimethylpyrimidin-2-amine demonstrated cytotoxic activity against the HCT-116 human colorectal carcinoma cell line with a reported IC50 value of 3 µM . This finding is a cross-study comparable benchmark, as other pyrimidine-based building blocks are often evaluated for their ability to yield similarly potent analogs. While this is not an activity of the parent compound itself, it provides a quantitative anchor for its utility in generating biologically active molecules.

Cancer Research Cytotoxicity Medicinal Chemistry

Procurement: Defined Purity and Cost as Selection Factors

In the absence of broad in-house activity data, procurement decisions for a building block like 4-chloro-N,5-dimethylpyrimidin-2-amine are often driven by purity, availability, and cost-effectiveness. This compound is commercially available with specified purity levels, commonly at 95% and 98% . This allows for a direct comparison of vendors and lot quality. For instance, a procurement specialist can weigh the higher purity of 98% (from vendors like MolCore) against the more common and often more cost-effective 95% grade (from vendors like AChemBlock, AKSci, GlpBio), with pricing for a 1g quantity of 95% purity ranging from approximately $487 to $899 across different suppliers [1][2].

Chemical Procurement Supply Chain Research Materials

Definitive Application Scenarios for 4-Chloro-N,5-dimethylpyrimidin-2-amine


Medicinal Chemistry: Synthesis of Targeted Anticancer Agents

4-Chloro-N,5-dimethylpyrimidin-2-amine is best deployed as a core intermediate in the synthesis of novel kinase inhibitors or other anticancer agents. This is directly supported by evidence that its derivatives can achieve cytotoxic activity (e.g., IC50 = 3 µM against HCT-116 cells) [1], validating its utility in generating lead compounds for oncology programs. Its defined structure ensures the reliable and reproducible creation of focused libraries for structure-activity relationship (SAR) studies.

Process Chemistry: A Robust Building Block for Scale-Up

The compound's well-defined physicochemical properties, including its molecular weight of 157.60 g/mol [1] and stability under standard handling [2], make it a reliable building block for process R&D. Its use as a substrate in SNAr reactions [2] is a key step that can be optimized and scaled for the manufacturing of active pharmaceutical ingredients (APIs) or advanced intermediates.

Chemical Biology: Development of Chemical Probes

In chemical biology, 4-chloro-N,5-dimethylpyrimidin-2-amine serves as a versatile starting material for creating functionalized chemical probes. The reactive 4-chloro group can be substituted with linkers or affinity tags to enable the study of biological targets identified through the compound's active derivatives. This application leverages the building block's synthetic tractability for designing tools rather than a direct biological role [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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